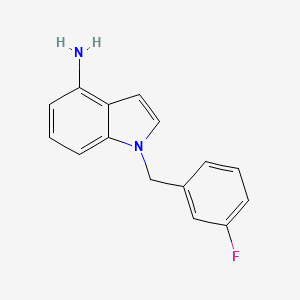

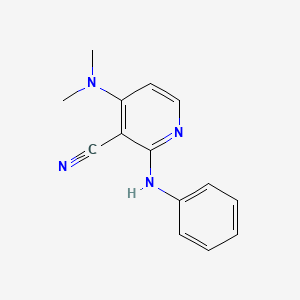

1-(3-fluorobenzyl)-1H-indol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

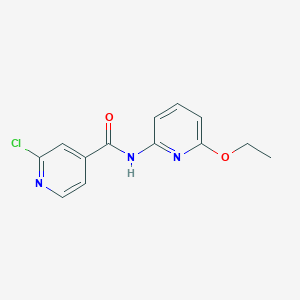

The compound “1-(3-fluorobenzyl)-1H-indol-4-amine” likely belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds with a bicyclic structure made of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of an indole ring system attached to a 3-fluorobenzyl group. The exact structure would depend on the specific locations of these attachments .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, properties such as melting point, boiling point, and solubility would be influenced by factors such as the presence and location of the fluorobenzyl group .Aplicaciones Científicas De Investigación

One-Pot Aminobenzylation of Aldehydes with Toluenes

A method for the one-pot aminobenzylation of aldehydes with toluenes was developed, providing rapid access to amines, including derivatives potentially related to 1-(3-fluorobenzyl)-1H-indol-4-amine. This process facilitates the synthesis of diverse 1,2-diarylethylamine compounds, which are crucial in synthesizing bioactive molecules and pharmaceuticals (Wang et al., 2018).

Enantioselective Synthesis of α-Fluoro-β(3)-amino Esters

Research on the enantioselective synthesis of α-fluoro-β(3)-amino esters using enantiopure lithium amide and N-fluorobenzenesulfonimide demonstrated the potential for preparing a wide variety of enantiopure α-fluoro-β(3)-amino acids. These compounds are valuable for their biological activity, showing the chemical versatility of fluorinated amine derivatives (Duggan et al., 2010).

Fluorinated Heterocycles Synthesis

A novel approach for the synthesis of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans through electrophilic fluorocyclization of olefinic amides was presented. This methodology highlights the broad applicability of fluorinated compounds in creating heterocyclic structures with potential pharmacological activities (Zhao et al., 2015).

Antiproliferative-Antimicrobial Properties of Schiff Bases

Schiff bases derived from 1,3,4-thiadiazole compounds were investigated for their biological activities, including DNA protective ability and antimicrobial activity. This research emphasizes the importance of structural modification, such as introducing fluorobenzyl groups, to enhance biological activity (Gür et al., 2020).

Synthesis of Fluoroheterocyclic Ketene Aminals

The study focused on synthesizing fluoroheterocyclic ketene aminals, demonstrating the utility of fluorobenzyl groups in creating structurally diverse and potentially bioactive compounds. This research contributes to the understanding of fluorine's impact on the chemical properties and reactivity of organic molecules (Li & Smith, 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]indol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2/c16-12-4-1-3-11(9-12)10-18-8-7-13-14(17)5-2-6-15(13)18/h1-9H,10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYQQCABSPOPAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC3=C(C=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-1H-indol-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2648116.png)

![5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2648127.png)

![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide](/img/structure/B2648130.png)

![5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2648131.png)

![3-methyl-5-((3-(quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2648132.png)